molecular formula C33H42O19 B1651762 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside CAS No. 13374-50-0

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Cat. No. B1651762
CAS RN: 13374-50-0
M. Wt: 742.7 g/mol
InChI Key: OEKBFEWOXPXFSB-VVSTWUKXSA-N
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Description

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a chemical compound with the molecular formula C33H42O19. It has a molecular weight of 742.7 g/mol. This compound has various medical uses ranging from treating peripheral neural and vascular ailments to scar tissues .


Chemical Reactions Analysis

The metabolism of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has been studied in mice. Following intravenous administration, 68% of the dose of each is excreted in faeces as the corresponding hydroxyethyl-quercetin within 72 h of dosage . Mean urinary excretions of mono- and tri-hydroxyethylrutosides in 72 h were 27 and 21% respectively .


Physical And Chemical Properties Analysis

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a solid substance . Its molecular weight is 742.7 g/mol and its molecular formula is C33H42O19. Further physical and chemical properties were not found in the search results.

properties

IUPAC Name

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKBFEWOXPXFSB-VVSTWUKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185410
Record name EINECS 250-670-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

CAS RN

13374-50-0, 31511-30-5
Record name 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013374500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 250-670-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 250-670-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5,7-TRI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OEB607LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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